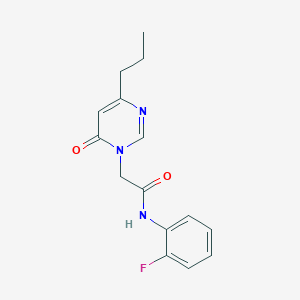

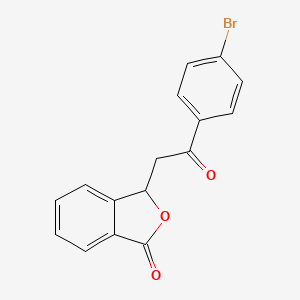

![molecular formula C18H15N3O2S B2872985 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 1396879-40-5](/img/structure/B2872985.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . It has been studied since 1948 and is highly used in medicinal chemistry and drug molecule production . It’s versatile, easy to prepare, and can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .

Synthesis Analysis

A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .

Chemical Reactions Analysis

The TEMPO-mediated [3 + 2] annulation–aromatization protocol mentioned above is a key chemical reaction involving pyrazolo[1,5-a]pyridines .

科学的研究の応用

Chemical Synthesis and Intermediates

Naphthalene sulfonamide derivatives, including structures similar to N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide, have been utilized in various chemical syntheses. For instance, naphth[1,2-d]oxazole intermediates have been used in the preparation of azo-1-naphthalenesulfonamide dyes, demonstrating the potential of naphthalene sulfonamide derivatives in dye synthesis (Katritzky et al., 1993). Similarly, other studies have explored the synthesis and application of various heterocyclic sulfonamides (Tucker, Chenard, & Young, 2015), (Azab, Youssef, & El-Bordany, 2013).

Binding Studies and Fluorescent Probes

Naphthalene sulfonamide derivatives have been investigated for their binding properties, particularly in the context of protein interactions. For example, a study used N-n-butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin (Jun, Mayer, Himel, & Luzzi, 1971).

Magnetic Anisotropy Studies

Research on cobalt(ii)-sulfonamide complexes, involving ligands such as N-(pyridine-2-ylmethyl)-sulfonamide, has shown that the coordination geometry variation is subtly correlated with magnetic anisotropy, indicating the potential of naphthalene sulfonamide derivatives in magnetic studies (Wu et al., 2019).

Computational and Pharmacological Evaluation

Sulfonamide derivatives, including those with heterocyclic structures, have been computationally and pharmacologically evaluated for various biological activities, such as toxicity assessment, tumor inhibition, and antioxidant potential (Faheem, 2018).

Solvent Extraction and Metal Recovery

Research involving sulfonic acids and bidentate N-heterocycles has demonstrated the potential of naphthalene sulfonamide derivatives in the extraction of metals such as Ni(II) from sulfate solutions, showcasing their application in metal recovery processes (Roebuck et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)20-13-16-12-19-21-10-4-3-7-18(16)21/h1-12,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKFUYCQDRQRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

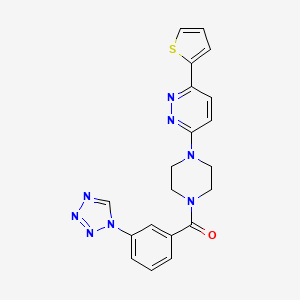

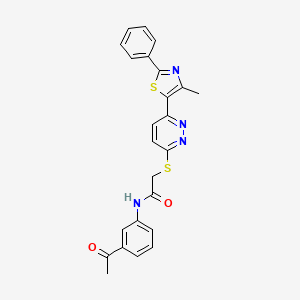

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)

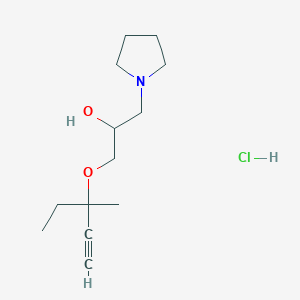

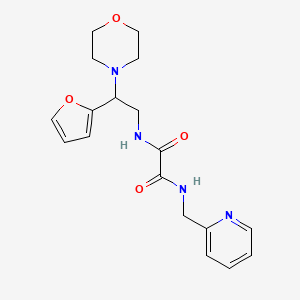

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

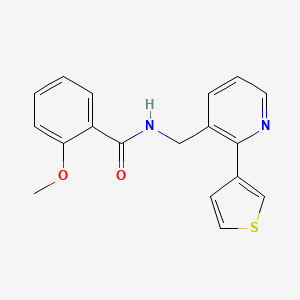

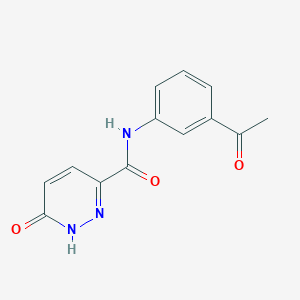

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)

![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)